molecular formula C24H24FN5O2 B2627735 9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923438-01-1

9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2627735
CAS No.: 923438-01-1
M. Wt: 433.487
InChI Key: RKVNUBUZTPKQNZ-UHFFFAOYSA-N
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Description

The compound 9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimidopurine-dione core. Key structural features include:

  • A 1-methyl group at position 1.
  • A 2-fluorobenzyl substituent at position 3.
  • A 2,4-dimethylphenyl group at position 7.
  • Partial saturation of the pyrimidine ring (6,7,8,9-tetrahydro configuration).

Properties

IUPAC Name

9-(2,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-15-9-10-19(16(2)13-15)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-7-4-5-8-18(17)25/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVNUBUZTPKQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic derivative belonging to the class of tetrahydropyrimido compounds. Its unique molecular structure suggests potential biological activities that merit investigation.

  • Molecular Formula : C24H24FN5O2
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 922453-91-6

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticonvulsant and antitumor agent . The following sections summarize key findings related to its biological effects.

Anticonvulsant Activity

A study investigating various derivatives of pyrimidine compounds indicated that certain structural modifications could enhance anticonvulsant activity. The compound demonstrated effectiveness in maximal electroshock seizure (MES) models, with a favorable therapeutic index compared to standard anticonvulsants like phenobarbital.

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)
This compound15
Phenobarbital22
Other Pyrimidine Derivatives13-21

Antitumor Activity

In vitro studies have suggested that the compound exhibits cytotoxic effects against various cancer cell lines. Specifically, it has shown promise in inhibiting cell proliferation in A549 lung carcinoma and HeLa cervical cancer cells.

Case Study: Cytotoxicity Against A549 Cells

A549 cells were treated with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for tumor growth and seizure activity. Preliminary findings suggest that it may interfere with tubulin polymerization and other cellular processes essential for mitosis.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name / ID Position 9 Substituent Position 3 Substituent Position 1 Substituent Core Saturation Reference
Target Compound 2,4-Dimethylphenyl 2-Fluorobenzyl Methyl 6,7,8,9-Tetrahydro -
9-(2-Chloro-6-Fluorobenzyl) Analog 2-Chloro-6-Fluorobenzyl - 1,3-Dimethyl 6,7,8,9-Tetrahydro
1-Methyl-9-(4-Methylbenzyl) Analog 4-Methylbenzyl - Methyl 6,7,8,9-Tetrahydro
9-(4-Fluorophenyl)-1,7-Dimethyl Analog 4-Fluorophenyl 2-Methylbenzyl 1,7-Dimethyl 6,7,8,9-Tetrahydro
10-(3,4-Dihydroxyphenethyl) Analog - 3,4-Dihydroxyphenethyl Methyl/Propyl/Butyl Diazepino Ring Saturation

Key Observations :

  • Position 3: Fluorinated benzyl groups (e.g., 2-fluorobenzyl) may improve blood-brain barrier penetration compared to non-halogenated analogs .

Table 2: Comparative Physicochemical Data

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Synthesis Method Reference
Target Compound C₂₅H₂₅FN₄O₂ 440.49 Not Reported - Not Specified -
9-(2-Chloro-6-Fluorobenzyl) Analog C₁₈H₁₅ClF₂N₄O₂ 392.79 Not Reported - Microwave-assisted (solvent-free)
1,3-Dimethyl-9-(Prop-2-ynyl) (24) C₁₃H₁₅N₅O₂ 273.28 203–206 93 Reflux in n-butanol (10 h)
10-(3,4-Dihydroxyphenethyl) (20b) C₁₉H₂₃N₅O₄ 385.42 232–235 91 Reflux with amine derivatives

Key Observations :

  • Synthetic Yields : Higher yields (>90%) are achieved with alkylamine condensations under reflux (e.g., compound 20b ).
  • Melting Points : Derivatives with polar substituents (e.g., dihydroxyphenethyl in 20b) exhibit higher melting points, suggesting stronger intermolecular interactions .

Key SAR Insights :

  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound may enhance lipophilicity and CNS penetration compared to non-fluorinated analogs .
  • Aromatic Substitutions : Electron-withdrawing groups (e.g., fluorine, chlorine) at benzyl positions improve enzyme inhibition (e.g., MAO-B) by modulating electronic effects .
  • Alkyl Chain Length : Longer alkyl chains (e.g., butyl in compound 22 ) increase molecular weight and may reduce solubility but improve target residence time.

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